N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide
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Overview
Description
N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide is a complex organic compound with a unique structure that includes a tert-butylphenoxy group, a hydroxy group, and a dihydroanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core anthracene structure, followed by the introduction of functional groups. Common synthetic routes include:
Formation of the Anthracene Core: This step involves the cyclization of suitable precursors under controlled conditions to form the anthracene skeleton.
Introduction of the tert-Butylphenoxy Group: This is achieved through nucleophilic substitution reactions, where a tert-butylphenol derivative reacts with the anthracene core.
Hydroxylation and Acetylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the anthracene core can be reduced to form alcohols.
Substitution: The tert-butylphenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Modulation: The compound can influence cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide can be compared with other similar compounds, such as:
N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: This compound has a similar anthracene core but different substituents, leading to distinct properties and applications.
2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide: This compound shares the tert-butylphenoxy group but has different functional groups, affecting its reactivity and use.
Properties
Molecular Formula |
C26H23NO5 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxoanthracen-1-yl]acetamide |
InChI |
InChI=1S/C26H23NO5/c1-14(28)27-23-20(32-16-11-9-15(10-12-16)26(2,3)4)13-19(29)21-22(23)25(31)18-8-6-5-7-17(18)24(21)30/h5-13,29H,1-4H3,(H,27,28) |
InChI Key |
ROLOLATYSNEFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)O)OC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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